Cas no 2228223-37-6 (2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid)

2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
- EN300-1902335
- 2228223-37-6
- 2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid
-
- インチ: 1S/C11H22N2O4/c1-7(8(6-12)9(14)15)13(5)10(16)17-11(2,3)4/h7-8H,6,12H2,1-5H3,(H,14,15)
- InChIKey: YXPHIELYGAUQLQ-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(C)C(C(=O)O)CN)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 246.15795719g/mol
- どういたいしつりょう: 246.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
- 疎水性パラメータ計算基準値(XlogP): -2.1
2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1902335-0.05g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1902335-0.1g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1902335-0.5g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1902335-10.0g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 10g |
$4545.0 | 2023-06-01 | ||
Enamine | EN300-1902335-5.0g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 5g |
$3065.0 | 2023-06-01 | ||
Enamine | EN300-1902335-1.0g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 1g |
$1057.0 | 2023-06-01 | ||
Enamine | EN300-1902335-2.5g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1902335-5g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1902335-1g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1902335-0.25g |
2-(aminomethyl)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid |
2228223-37-6 | 0.25g |
$972.0 | 2023-09-18 |
2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acidに関する追加情報
Introduction to 2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid (CAS No. 2228223-37-6)
2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid, identified by its Chemical Abstracts Service (CAS) number 2228223-37-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its complex structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the synthesis of bioactive molecules. The presence of both amino and carboxylic acid functionalities, coupled with protective groups such as the tert-butoxycarbonyl (Boc) moiety, positions this compound as a versatile building block for the development of novel therapeutic agents.
The structure of 2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid features a four-carbon backbone with substituents that enhance its reactivity and stability. The N-terminal amino group is protected by a Boc group, which is a common strategy in peptide and protein synthesis to prevent unwanted side reactions. Additionally, the presence of an aminomethyl group at the second carbon provides a site for further functionalization, enabling the attachment of various pharmacophores. This structural design makes the compound particularly useful in medicinal chemistry for constructing more complex molecules.
In recent years, there has been growing interest in the development of bioconjugates and proteins with enhanced stability and bioavailability. The Boc-protected amino group in 2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid allows for controlled deprotection under mild acidic conditions, facilitating the assembly of peptide chains without compromising their integrity. This property is especially valuable in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations such as degradation or immunogenicity.
The pharmaceutical applications of this compound are diverse, ranging from the synthesis of kinase inhibitors to the development of antibody-drug conjugates (ADCs). Kinase inhibitors are a major class of targeted therapies used in cancer treatment, and many of them rely on precise molecular recognition facilitated by well-designed side chains. The flexible nature of the aminomethyl group in 2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid allows for fine-tuning interactions with biological targets, making it an ideal candidate for generating high-affinity ligands.
Moreover, the Boc protection strategy ensures that the carboxylic acid group remains inert under neutral and basic conditions but can be selectively activated for further derivatization. This dual functionality is particularly useful in multi-step synthetic routes where orthogonal reactions are required to construct complex molecular architectures. The ability to manipulate both amino and carboxylic acid groups independently provides chemists with greater control over reaction outcomes, reducing unwanted side products and improving overall yields.
Recent advancements in computational chemistry have further enhanced the utility of compounds like 2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid. Molecular modeling techniques have enabled researchers to predict how modifications to this scaffold can influence binding affinity and selectivity against biological targets. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and identify promising candidates for further optimization. This synergy between experimental chemistry and computational methods has been instrumental in advancing drug discovery efforts worldwide.
The synthetic pathways involving 2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid have been refined to maximize efficiency and scalability. Modern synthetic techniques, such as continuous flow chemistry, have improved reaction times and reduced waste generation, aligning with green chemistry principles. These innovations not only enhance productivity but also contribute to sustainability by minimizing environmental impact. As demand for high-quality intermediates grows, optimizing synthetic routes becomes increasingly critical for meeting industrial standards.
In addition to its role in small-molecule drug development, this compound has potential applications in biotechnology and material science. The ability to incorporate functional groups into polymers or biomaterials through controlled polymerization techniques could lead to novel materials with tailored properties. For instance, polymers functionalized with this compound might exhibit enhanced biocompatibility or drug delivery capabilities, opening up new avenues for therapeutic intervention.
The regulatory landscape surrounding pharmaceutical intermediates like 2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid is stringent but well-established. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and purity throughout production processes. Regulatory agencies such as the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and others continuously update guidelines to reflect new scientific findings while maintaining high safety standards.
As research progresses, collaborations between academic institutions and pharmaceutical companies will continue to drive innovation in this field. Open sharing of data and methodologies will foster an environment where novel compounds like 2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid can be rapidly developed into effective treatments for unmet medical needs. The integration of interdisciplinary approaches—combining expertise from organic chemistry, medicinal chemistry, biochemistry, and computational science—will be key to unlocking the full potential of these advanced chemical entities.
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